6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
Description
Properties
IUPAC Name |
6-chloro-N-pyridin-3-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFDTAFXFJULSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Derivatives of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine: Synthesis, and Applications
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the known derivatives of the versatile scaffold, 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine. This document delves into the synthesis, and biological significance of these compounds, offering field-proven insights from a senior application scientist's perspective.
The Strategic Importance of the 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine Scaffold
The pyridine ring is a fundamental heterocyclic structure found in a vast array of natural products, pharmaceuticals, and functional materials. Its derivatives are of particular interest in medicinal chemistry due to their ability to form hydrogen bonds and engage in various biological interactions. The 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine core, in particular, serves as a crucial building block for a diverse range of biologically active molecules. The presence of a chlorine atom provides a reactive site for further functionalization, making it a versatile starting point for the synthesis of novel compounds with potential therapeutic applications. These derivatives have shown promise in several areas, including as antimicrobial, and anticancer agents.[1][2][3][4]
Synthetic Pathways and Methodologies
The synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine derivatives typically begins with readily available starting materials like 2-amino-6-chloropyridine.[1][2] The general approach involves the coupling of this amine with a substituted pyridine moiety.
General Synthesis Workflow
The following diagram illustrates a generalized synthetic route for the preparation of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine derivatives.
Caption: Generalized synthetic workflow for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine derivatives.
Experimental Protocol: Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives
This protocol is adapted from a general method for the synthesis of related pyridine derivatives.[1][2]
Materials:
-
2-amino-6-chloropyridine (starting material)
-
Appropriate aromatic aldehyde
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolution: Dissolve 2-amino-6-chloropyridine (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1 mmol).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out.
-
Isolation and Purification: Filter the precipitate, wash it with cold ethanol, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure derivative.
-
Characterization: Characterize the synthesized compounds using techniques such as elemental analysis, ¹H NMR, and mass spectrometry.[1][2]
Known Derivatives and Their Biological Activities
Derivatives of the 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine scaffold have been investigated for a range of biological activities.
Antimicrobial Derivatives
Several studies have reported the synthesis of 6-chloro-pyridin-2-yl-amine derivatives and their evaluation as antimicrobial agents.[1][2] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][2]
-
Antibacterial Activity: Synthesized derivatives have demonstrated inhibitory effects against pathogenic strains such as Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli.[1][2]
-
Antifungal Activity: Activity has also been observed against pathogenic fungi like Fusarium oxysporum.[1][2]
The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The pyridine scaffold is known to improve water solubility, which can enhance the bioavailability of these compounds.[5]
Anticancer Derivatives
The structural motif of 6-chloro-N-substituted-pyridin-2-amine is also found in compounds with potential anticancer properties. For instance, 6-Chloro-N-isopropyl-3-nitropyridin-2-amine derivatives have been investigated for their anticancer activity.[3][6] These compounds often act as intermediates in the synthesis of more complex molecules targeting specific pathways in cancer cells.
Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors. While direct evidence for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine derivatives as potent kinase inhibitors is emerging, related structures have been patented for their ability to inhibit kinases like JAK, which are involved in inflammatory and proliferative disorders.[7] Furthermore, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as c-KIT kinase inhibitors for treating gastrointestinal stromal tumors.[8]
Agrochemicals
6-chloro-3-pyridylmethylamines are valuable intermediates in the production of agricultural chemicals.[9] The structural features of these compounds can be tailored to target specific pests or pathogens affecting crops.
Structure-Activity Relationship (SAR) Insights
The biological activity of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine derivatives is highly dependent on the nature and position of the substituents on the pyridine rings.
Caption: Conceptual diagram of Structure-Activity Relationships.
-
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents can significantly impact the molecule's interaction with its biological target. For instance, the presence of a nitro group can enhance anticancer activity.[3]
-
Lipophilicity: The lipophilicity of the derivatives, influenced by the appended functional groups, plays a crucial role in their ability to cross cell membranes and reach their target.
-
Steric Factors: The size and shape of the substituents can influence the binding affinity of the molecule to its target protein or enzyme.
Data Summary
The following table summarizes the biological activities of some representative 6-chloro-pyridin-2-yl-amine derivatives.[1][2]
| Compound ID | Substituent | Target Organism/Cell Line | Activity |
| 3a | (E)-N'-(4-chlorobenzylidene)-6-chloropyridin-2-amine | Bacillus subtilis | Potent Antibacterial |
| 3f | (E)-N'-(4-methoxybenzylidene)-6-chloropyridin-2-amine | Staphylococcus aureus | Potent Antibacterial |
| 3h | (E)-N'-(4-nitrobenzylidene)-6-chloropyridin-2-amine | Xanthomonas campestris | Potent Antibacterial |
| Generic | -NO₂ | Cancer Cell Lines | Potential Anticancer |
Future Perspectives and Conclusion
The 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine scaffold and its derivatives represent a promising area for further research and development. The versatility of this core structure allows for the creation of large libraries of compounds for screening against various therapeutic targets. Future research could focus on:
-
Optimization of Lead Compounds: Further modification of the most potent derivatives to enhance their efficacy, selectivity, and pharmacokinetic properties.
-
Exploration of New Therapeutic Areas: Screening of these derivatives against a wider range of diseases, including viral infections and neurodegenerative disorders.
-
Computational Modeling: Utilizing in silico methods to predict the biological activity of new derivatives and to understand their mechanism of action at a molecular level.
References
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Nagashree, S., Mallesha, L., & Mallu, P. (n.d.). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica. [Link]
-
Nagashree, S., Mallesha, L., & Mallu, P. (2025, August 9). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]
- Production of 6-chloro-3-pyridylmethylamine. (n.d.).
-
NLX-204. (n.d.). Wikipedia. [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 14). Frontiers. [Link]
-
Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(42), 12644–12645. [Link]
-
Qing, X.-Y., Huang, Y.-C., Yang, L.-L., & Xie, Y.-M. (2011). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1433. [Link]
- 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives. (n.d.).
- Compounds useful for the treatment of degenerative and inflammatory diseases. (n.d.).
- EP 2 368 550 B1. (n.d.).
-
United States Patent. (2012, September 13). Google APIs. [Link]
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Tsanev, T. D., & Kolev, T. M. (2008). Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Bulgarian Chemical Communications, 40(3), 356-364. [Link]
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Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
-
Al-Majid, A. M., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Molecules, 27(23), 8569. [Link]
-
6-Chloro-N-cyclopropylpyridine-3-carboxamide. (n.d.). Pipzine Chemicals. [Link]
-
Kaur, M., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 14, 3649–3671. [Link]
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Qing, X.-Y., et al. (2011). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. ResearchGate. [Link]
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Methodological & Application
Application Note: High-Resolution NMR Characterization of 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine
This Application Note is structured as a high-level technical guide for the structural elucidation of 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine . It synthesizes theoretical principles with practical experimental protocols, designed for researchers in medicinal chemistry and structural biology.
Methodology for Structural Elucidation and Signal Assignment
Executive Summary
The compound 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine (C₁₀H₈ClN₃) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic ligands.[1][2] Its structure consists of two distinct pyridine rings linked by a secondary amine bridge.
Characterizing this molecule presents a specific challenge: distinguishing between the protons of the 6-chloropyridine ring (Ring A) and the 3-pyridyl ring (Ring B) , as both possess similar aromatic chemical shifts.[2] This guide provides a definitive protocol for unambiguous assignment using 1D (
Experimental Protocol
Sample Preparation
Proper sample preparation is the foundation of high-resolution data.[1][2] The secondary amine (-NH-) and the nitrogen-rich heterocycles require a polar aprotic solvent to prevent aggregation and ensure sharp lines.[1][2]
-
Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.[1][2]
-
Concentration: 10–15 mg of compound in 600 µL of solvent.
-
Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).
Instrument Parameters (Recommended)
-
Field Strength:
400 MHz (500 MHz preferred for resolving overlapping multiplets). -
Temperature: 298 K (25°C).
-
Pulse Sequences:
- H: 30° pulse, 1s relaxation delay (d1).
- C: Proton-decoupled (CPD), 2s relaxation delay.
-
2D: Gradient-selected COSY, HSQC, and HMBC.
Structural Analysis & Assignments
The Structural Logic
To assign the spectrum, we divide the molecule into two spin systems separated by the quaternary amine bridge.
-
Ring A (6-Chloropyridine): A 3-spin system (AMX or ABX pattern).[1][2] Contains protons at positions 3, 4, and 5.[3]
-
Ring B (3-Pyridyl): A 4-spin system.[1][2] Contains protons at positions 2', 4', 5', and 6'.[4]
H NMR Assignment (Representative Data in DMSO-d₆)
| Position | Type | Shift ( | Multiplicity | Structural Logic | |
| NH | Amine | 9.60 – 9.80 | s (br) | - | Downfield due to deshielding by two aromatic rings.[1][2] |
| Ring B (H-2') | Ar-H | 8.85 | d | Most deshielded; ortho to N, ortho to NH. "Isolated" singlet-like. | |
| Ring B (H-6') | Ar-H | 8.20 | dd | Ortho to N; typical | |
| Ring B (H-4') | Ar-H | 8.05 | ddd | Para to N; ortho to NH. | |
| Ring A (H-4) | Ar-H | 7.65 | t (or dd) | Meta to both N and Cl. The only triplet-like signal in Ring A. | |
| Ring B (H-5') | Ar-H | 7.35 | dd | Meta to N; most shielded in Ring B. | |
| Ring A (H-5) | Ar-H | 6.95 | d | Ortho to Cl.[2] Chlorine effect shields C-H ortho to it. | |
| Ring A (H-3) | Ar-H | 6.85 | d | Ortho to NH.[1][2] Strong shielding from the amino group (mesomeric effect). |
> Note: Chemical shifts are representative estimates based on substituent additivity rules for aminopyridines in DMSO-d₆ [1, 2].
C NMR Assignment Strategy
The
-
C-Cl (Ring A, C6): ~148 ppm (Deshielded, quaternary).
-
C-NH (Ring A, C2): ~156 ppm (Deshielded, quaternary).
-
C-NH (Ring B, C3'): ~138 ppm (Quaternary).
-
C-H Signals: Verified via HSQC.
2D NMR Verification Protocol
Self-validation of the structure is achieved by establishing connectivity across the amine bridge.[1][2]
COSY (Correlation Spectroscopy)[2]
-
Goal: Establish the two isolated spin systems.
-
Observation 1 (Ring A): H-4 (triplet) will show cross-peaks to H-3 and H-5.[1][2]
-
Observation 2 (Ring B): H-5' (dd) will show strong cross-peaks to H-4' and H-6'.[1][2] H-2' typically shows only weak long-range coupling.[1][2]
HMBC (Heteronuclear Multiple Bond Correlation)
-
Goal: The "Golden Key" experiment to prove the linkage.
-
Critical Correlation: The NH proton must show HMBC correlations to:
Visualization of Signaling Pathways (Logic Flow)
The following diagram illustrates the logical workflow for elucidating this specific structure, moving from 1D observation to 2D confirmation.
Caption: Logical workflow for the NMR structural elucidation of dipyridylamines.
Troubleshooting & Tips
-
Broad NH Peak: If the NH peak is too broad to see couplings, the sample may be "wet." Add activated 4Å molecular sieves to the NMR tube and let stand for 1 hour.
-
Overlapping Signals: The H-5 (Ring A) and H-5' (Ring B) often resonate in a similar region (6.9 - 7.4 ppm).[1][2] Use HSQC to resolve them; the carbon shifts will differ significantly (C-5 of chloropyridine is typically more shielded).[1][2]
-
Trace Acid: Pyridines are basic. Traces of acid in the solvent can protonate the ring nitrogens, causing dramatic downfield shifts (>0.5 ppm). Ensure DMSO-d₆ is acid-free (store over solid K₂CO₃ if necessary).[1][2]
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2]
-
ChemicalBook. (2024). NMR Spectra of Aminopyridine Derivatives (2-Amino-6-chloropyridine). Accessed via ChemicalBook Database.
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine.[1][2] [2]
-
Reich, H. J. (2024). Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin-Madison.[1][2]
Sources
Application Notes and Protocols for the In Vitro Evaluation of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative
The pyridinone and aminopyridine scaffolds are cornerstones in medicinal chemistry, recognized for their ability to interact with a wide range of biological targets.[1] These structures are prevalent in compounds exhibiting diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The compound 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine belongs to this promising class of molecules. Its chemical architecture, featuring a substituted aminopyridine core, suggests a potential for interaction with key cellular signaling molecules, particularly protein kinases, which are frequent targets for such scaffolds.[1] Derivatives of similar structures have been noted for their potential anticancer activities.[2]
This document provides a comprehensive guide for the initial in vitro characterization of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine. We present a logical, tiered approach, beginning with broad assessments of cellular impact and progressing to more specific mechanistic assays. The protocols herein are designed to be self-validating, providing researchers with a robust framework to determine the cytotoxic, cytostatic, and potential enzyme-inhibitory properties of this compound.
Section 1: Foundational Analysis: Cellular Viability and Cytotoxicity Screening
A critical first step in evaluating any novel compound is to determine its effect on cell viability and membrane integrity. This foundational data informs the dose selection for all subsequent, more targeted assays. We will employ two complementary colorimetric assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH assay to quantify membrane damage and cytotoxicity.
Assessment of Metabolic Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[3] The quantity of formazan produced is directly proportional to the number of viable cells.[3]
Caption: Workflow for the LDH Cytotoxicity Assay.
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol (Section 1.1, steps 1-4). It is crucial to set up three types of controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in most kits) 45 minutes before the end of incubation.
-
Medium Background: Wells containing only culture medium without cells. [4]2. Sample Collection: After incubation, transfer an aliquot (e.g., 50 µL) of the cell-free culture supernatant from each well to a new 96-well flat-bottom plate. [4]3. Reaction Setup: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [5]5. Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. It is recommended to also measure the background absorbance at 680 nm and subtract it from the 490 nm reading. [5]
| Compound Concentration (µM) | Corrected Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous Release) | Value | Value |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
| Lysis Control (Max Release) | Value | 100 |
% Cytotoxicity = [(Compound_Abs - Spontaneous_Abs) / (Max_Release_Abs - Spontaneous_Abs)] x 100
Section 2: Mechanistic Insight: In Vitro Kinase Inhibition Assay
The chemical structure of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is suggestive of a potential kinase inhibitor. [1]Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. [6]Therefore, directly assessing the compound's ability to inhibit kinase activity is a logical next step. This protocol describes a generic, non-radioactive in vitro kinase assay that can be adapted to any purified kinase enzyme.
Principle of Kinase Inhibition Assay
Kinase enzymes catalyze the transfer of a phosphate group from ATP to a specific substrate (protein or peptide). [6]An in vitro kinase assay measures this activity. The inhibitory potential of a compound is determined by its ability to reduce the rate of this phosphorylation reaction. Detection can be achieved by measuring the amount of ADP produced, which is the universal by-product of the kinase reaction.
Caption: Principle of an in vitro kinase inhibition assay.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT). [7] * Kinase: Dilute the purified active kinase enzyme of interest (e.g., a tyrosine kinase like Src or a serine/threonine kinase like AKT1) to a 2X working concentration in kinase buffer.
-
Substrate/ATP Mix: Prepare a 4X mix of the specific peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near its Km for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Compound: Prepare a 4X serial dilution of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in kinase buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of kinase buffer to all wells.
-
Add 5 µL of the 4X compound dilutions to the test wells. Add 5 µL of buffer with vehicle (DMSO) for positive (100% activity) and negative (no enzyme) controls.
-
Add 5 µL of the 2X kinase solution to all wells except the negative control wells (add 5 µL of buffer instead). Mix gently and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the 4X Substrate/ATP mix to all wells to start the reaction. The final reaction volume is 20 µL.
-
Incubate the plate at 30°C or room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detect Kinase Activity:
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection technology (e.g., for an ADP-Glo™ assay, add 20 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 40 µL of Kinase Detection Reagent and incubate for 30 minutes).
-
-
Data Acquisition:
-
Read the signal (e.g., luminescence) on a compatible plate reader.
-
| Compound Concentration (µM) | Luminescence Signal (RLU) | % Kinase Inhibition |
| 0 (No Inhibition) | Value | 0 |
| 0.01 | Value | Value |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
| No Enzyme Control | Value | 100 |
% Inhibition = 100 - [((Signal_Sample - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)) x 100] The data can be plotted in a dose-response curve to calculate the IC₅₀ value.
Data Interpretation and Future Directions
The successful execution of these protocols will yield a preliminary but critical dataset for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.
-
Interpreting the Results: A potent compound would ideally show a low IC₅₀ in the kinase assay and corresponding dose-dependent decreases in cell viability (MTT assay) and/or increases in cytotoxicity (LDH assay) at similar concentrations. Discrepancies in these values can also be informative. For example, if the compound is a potent kinase inhibitor but shows low cytotoxicity, it may be inducing cell cycle arrest (cytostatic effect) rather than cell death. Conversely, high cytotoxicity at concentrations where kinase inhibition is weak may suggest off-target effects or a different mechanism of action.
-
Next Steps:
-
Kinase Selectivity Profiling: If significant inhibition of a single kinase is observed, the compound should be screened against a broad panel of kinases to determine its selectivity profile. A selective inhibitor is often a more desirable therapeutic candidate.
-
Cell-Based Target Engagement: Confirm that the compound inhibits the target kinase within a cellular context using methods like Western blotting to probe for phosphorylation of the kinase's downstream substrates.
-
Mechanism of Action Studies: Investigate the mode of cell death (apoptosis vs. necrosis) and analyze effects on the cell cycle.
-
These application notes provide a validated starting point for researchers to begin a thorough investigation into the biological activities of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine, paving the way for potential future drug development.
References
- Pipzine Chemicals. (n.d.). 6-Chloro-N-cyclopropylpyridine-3-carboxamide.
- ResearchGate. (2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.
- Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.
- ECHEMI. (n.d.). 45644-21-1, 6-Chloro-2-pyridinamine Formula.
- Abcam. (n.d.). MTT assay protocol.
-
Zhang, X., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988. [Link]
-
Lan, R., et al. (2011). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1480. [Link]
- PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine.
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- MDPI. (n.d.). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors.
- Bio-protocol. (2022). In vitro kinase assay.
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
- University of Westminster. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- ResearchGate. (2023). In vitro kinase assay v1.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
- protocols.io. (2024). In vitro kinase assay.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- BLDpharm. (n.d.). 6-Chloro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine.
- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
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"kinase screening panel for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine"
Application Note & Protocol
Topic: Kinase Selectivity Profiling of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[2][3] The development of a successful kinase inhibitor hinges not only on its potency against the intended target but also on its selectivity across the entire human kinome.[4] Poor selectivity can lead to off-target effects and unforeseen toxicities, while well-characterized polypharmacology can be leveraged for therapeutic benefit. This document provides a comprehensive guide for researchers to characterize the kinase selectivity profile of a novel small molecule, using 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine as a representative test compound. We present field-proven protocols for primary screening and secondary dose-response validation, centered around the robust and widely adopted ADP-Glo™ luminescent assay platform.[5] Furthermore, we detail the necessary steps for data analysis, hit validation, and interpretation, equipping drug discovery teams with the foundational knowledge to advance their lead compounds.
Introduction: The Imperative of Kinase Profiling
The human genome encodes over 500 kinases, collectively known as the kinome.[6] These enzymes act as molecular switches, transferring phosphate groups to substrate proteins, thereby activating or deactivating complex signaling networks that govern cell growth, proliferation, and survival.[3] In many cancers, mutations or overexpression of specific kinases lead to constitutive signaling, driving uncontrolled cell division.[2] Kinase inhibitors are designed to block the activity of these aberrant kinases.[7]
The aminopyridine scaffold, present in the test compound 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine, is a privileged structure in medicinal chemistry and has been incorporated into inhibitors targeting various kinases, including CDK2 and PI3Kα.[8][9] When a novel compound with such a scaffold is synthesized, its interaction with the broader kinome is unknown. A broad kinase screening panel is therefore an essential first step in the drug discovery process.[4][10]
This process serves two primary goals:
-
Identify On-Target Potency: To confirm that the compound inhibits the intended kinase or to discover novel primary targets.
-
Evaluate Off-Target Liabilities: To identify unintended kinase interactions that could lead to toxicity or side effects.[4]
This application note will guide the user through this critical workflow, from initial compound preparation to the generation of a comprehensive selectivity profile.
Pre-Screening: Foundational Steps for Data Integrity
Before commencing a large-scale screen, several preparatory steps are crucial for ensuring the reliability and reproducibility of the results.
Compound Quality Control and Stock Preparation
The integrity of your data is wholly dependent on the quality of your test compound.
-
Purity Assessment: The compound's purity should be ≥95% as determined by HPLC and LC-MS. Impurities can inhibit kinases, leading to false positives.
-
Identity Confirmation: The structure and molecular weight should be confirmed via ¹H-NMR and high-resolution mass spectrometry.
-
Solubility Testing: Determine the compound's solubility in 100% dimethyl sulfoxide (DMSO). Most screening campaigns require a high-concentration stock (e.g., 10-20 mM) in DMSO. The compound must be fully dissolved with no visible precipitate.
-
Protocol for 10 mM Stock Solution:
-
Weigh out a precise amount of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine (MW: 221.66 g/mol ). For 1 mg, this would be 4.51 µmol.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration (e.g., 451 µL DMSO for 1 mg of compound).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Selecting the Right Kinase Screening Panel
Kinase screening panels are offered by numerous contract research organizations (CROs) and can range from dozens to over 500 kinases.[10][11] The choice of panel depends on the stage of the project.
-
Broad Profiling (e.g., >300 kinases): Recommended for initial characterization of a novel scaffold to gain a comprehensive view of its selectivity. This is the approach we will follow for our test compound.
-
Focused Panels (e.g., Tyrosine Kinase Panel, CMGC Panel): Useful for lead optimization when the primary kinase family is known and the goal is to improve selectivity within that family.
-
Mutant Panels: Essential for oncology projects to assess activity against common resistance mutations.[12]
Table 1: Example of a Broad, Diverse Kinase Panel for Primary Screening
| Kinase Family | Representative Kinases | Rationale |
|---|---|---|
| TK (Tyrosine Kinases) | EGFR, SRC, ABL1, FLT3, VEGFR2 | Major targets in oncology; high potential for off-target effects. |
| TKL (Tyrosine Kinase-Like) | BRAF, RAF1, MLK1, TGFBR1 | Key components of the MAPK and other critical signaling pathways. |
| STE (Ser/Thr Kinases) | MEK1, MKK4, PAK2, STE11-01 | Mediate upstream signals in MAPK and other stress-response pathways. |
| CMGC | CDK2, GSK3B, MAPK1 (ERK2), DYRK1A | Regulators of the cell cycle, transcription, and metabolism. |
| AGC | AKT1, PKA, ROCK1, p70S6K | Control cell growth, survival, and metabolism. |
| CAMK | CAMK1, DAPK1, CHEK2, AMPK | Calcium/calmodulin-dependent kinases involved in diverse cellular functions. |
| Other | AURKA, PLK1, PI3Kα, mTOR | Critical regulators of mitosis and cell growth; frequent targets in cancer. |
Choosing the Primary Screening Concentration
For a primary screen, a single, relatively high concentration is used to maximize the chances of identifying all potential interactions.
-
Standard Concentration: A concentration of 1 µM or 10 µM is standard practice. A higher concentration (10 µM) is more stringent and will identify weaker interactions, which may be important for understanding potential off-target liabilities.
-
ATP Concentration: Most reputable screening providers perform assays with the ATP concentration set at or near the Michaelis constant (Kₘ) for each individual kinase.[13] This ensures that the resulting inhibition data reflects the compound's intrinsic affinity and allows for more accurate comparison across different kinases.[13]
Protocol: Primary Kinase Screen using ADP-Glo™
This protocol is based on the widely used Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[5][14] It is a universal assay applicable to virtually any kinase.
Workflow Overview
The overall process involves a kinase reaction followed by a two-step detection process.
Caption: High-level workflow for a single-point kinase screen.
Detailed Step-by-Step Protocol
This protocol assumes a final assay volume of 25 µL in a 384-well plate.
-
Reagent Preparation:
-
Prepare a 5X kinase/substrate buffer containing the specific kinase, its peptide or protein substrate, and any required cofactors (e.g., MgCl₂).
-
Prepare a 5X ATP solution. The concentration should be 5x the desired final Kₘ concentration.
-
Prepare an intermediate dilution of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in assay buffer. To achieve a final concentration of 1 µM from a 10 mM DMSO stock, a multi-step dilution is required to keep the final DMSO concentration at ≤1%.
-
-
Kinase Reaction (performed by CRO or with a kit[15]):
-
To each well of a 384-well plate, add 5 µL of the 5X kinase/substrate buffer.
-
Add 5 µL of the diluted test compound or DMSO vehicle for "high activity" (100% activity) and "low activity" (0% activity, no enzyme) controls.
-
Initiate the reaction by adding 5 µL of 5X ATP solution. The plate now contains a 15 µL reaction volume.
-
Mix the plate gently on a plate shaker.
-
Incubate at room temperature for 60 minutes. The exact time should be within the linear range of the enzyme, which must be predetermined.[16]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.[17] This stops the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.[17] This converts the ADP produced to ATP and initiates the light-generating reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a compatible plate reader (e.g., BMG LABTECH PHERAstar or similar).
-
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for the test compound is calculated relative to the on-plate controls.
-
High Control (Max Signal): Kinase + Substrate + ATP + DMSO (Represents 0% inhibition)
-
Low Control (Min Signal): Substrate + ATP + DMSO (no kinase) (Represents 100% inhibition)
The formula is: Percent Inhibition = 100 * (1 - [RLU_compound - RLU_low_control] / [RLU_high_control - RLU_low_control])
Hit Identification and Data Visualization
A "hit" is defined as a kinase for which the inhibition value exceeds a predefined threshold.
-
Primary Hit Threshold: A common threshold is >50% inhibition . More stringent analyses may use >70% or >80%.
-
Data Visualization: The results from a large panel screen are best visualized as a dendrogram (kinome tree) or a bar chart, allowing for rapid assessment of selectivity.
Case Study: Hypothetical Profile of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
Let's assume we screened our test compound at 1 µM against a panel of 300 kinases. The results are summarized below.
Table 2: Hypothetical Primary Screening Results (% Inhibition at 1 µM)
| Kinase | % Inhibition | Kinase Family | Classification |
|---|---|---|---|
| CDK9 | 98% | CMGC | Potent Hit |
| CDK2 | 95% | CMGC | Potent Hit |
| GSK3B | 81% | CMGC | Potent Hit |
| FLT3 | 65% | TK | Moderate Hit |
| AURKA | 52% | Other | Moderate Hit |
| ABL1 | 25% | TK | Inactive |
| SRC | 15% | TK | Inactive |
| AKT1 | 8% | AGC | Inactive |
| ... (292 other kinases) | < 50% | Various | Inactive |
Interpretation: The primary screen suggests that 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is a potent inhibitor of the CMGC kinase family, particularly CDK9, CDK2, and GSK3B. It shows moderate activity against FLT3 and AURKA and is largely inactive against the rest of the kinome panel. This profile suggests the compound is relatively selective, but its activity against multiple kinases defines it as a polypharmacological agent.
Protocol: Secondary Assay for IC₅₀ Determination
Primary hits must be confirmed and quantified in a secondary assay. The goal is to determine the IC₅₀ , the concentration of inhibitor required to reduce enzyme activity by 50%.[18]
Compound Titration
-
Create a serial dilution series of the test compound. An 8-point, 3-fold dilution series starting from 30 µM is typical.
-
The concentrations would be: 30 µM, 10 µM, 3.3 µM, 1.1 µM, 0.37 µM, 0.12 µM, 0.04 µM, and 0 µM (DMSO control).
Assay and Data Analysis
-
Perform the ADP-Glo™ kinase assay as described in Section 3.0 for each of the identified hit kinases (CDK9, CDK2, GSK3B, FLT3, AURKA), using the full dilution series for the compound.
-
Calculate the % Inhibition for each concentration point.
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using software like GraphPad Prism or a similar analysis tool to determine the IC₅₀ value.
Table 3: Hypothetical IC₅₀ Values for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
| Kinase | IC₅₀ (nM) | Interpretation |
|---|---|---|
| CDK9 | 35 | High Potency |
| CDK2 | 52 | High Potency |
| GSK3B | 150 | Potent |
| FLT3 | 980 | Moderate Potency |
| AURKA | 2,100 | Low Potency |
Final Interpretation: The IC₅₀ data confirms the primary screen results. The compound is a potent inhibitor of CDK9 and CDK2, with slightly less potency against GSK3B. The >10-fold selectivity window between the primary targets (CDKs) and the first major off-target (FLT3) suggests a promising, albeit not perfectly selective, profile. This profile could be therapeutically interesting, as dual inhibition of CDKs is a validated strategy in oncology.
Caption: Potential mechanism of action based on hypothetical screening data.
Conclusion
Kinase selectivity profiling is a mandatory step in the critical path of drug discovery. By employing a systematic approach involving a broad primary screen followed by confirmatory IC₅₀ determination, researchers can build a detailed understanding of a compound's biological activity. The hypothetical data for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine illustrates a compound with a potent and relatively selective profile against key cell cycle and transcriptional kinases. This information is invaluable, providing a clear rationale for subsequent cell-based assays, mechanism-of-action studies, and lead optimization efforts.
References
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6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
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6-Chloro-N-cyclopropylpyridine-3-carboxamide - Pipzine Chemicals. (n.d.). Retrieved February 2, 2026, from [Link]
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Protein Kinase Inhibitor - Massive Bio. (2026, January 19). Retrieved February 2, 2026, from [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
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Zhao, Z., & Bourne, P. E. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i502-i510. Available at: [Link]
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Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.). Retrieved February 2, 2026, from [Link]
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Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025, August 9). Retrieved February 2, 2026, from [Link]
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In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
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Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (2026, January 20). Retrieved February 2, 2026, from [Link]
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Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC. (2025, June 21). Retrieved February 2, 2026, from [Link]
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Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Retrieved February 2, 2026, from [Link]
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (2021, January 18). Retrieved February 2, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved February 2, 2026, from [Link]
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A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations - Labiotech.eu. (2025, May 5). Retrieved February 2, 2026, from [Link]
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Kinase Selectivity Panels - Reaction Biology. (n.d.). Retrieved February 2, 2026, from [Link]
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KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). Retrieved February 2, 2026, from [Link]
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Elkins, J. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Chemical Biology, 23(3), 383-393. Available at: [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (2022, July 17). Retrieved February 2, 2026, from [Link]
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Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved February 2, 2026, from [Link]
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Home | International Centre for Kinase Profiling. (n.d.). Retrieved February 2, 2026, from [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (2025, August 9). Retrieved February 2, 2026, from [Link]
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Kinase-Inhibitor Profiling Services - Kinexus Bioinformatics Corporation. (n.d.). Retrieved February 2, 2026, from [Link]
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Kinase Screening and Profiling Services - BPS Bioscience. (n.d.). Retrieved February 2, 2026, from [Link]
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Kinase Inhibitor Chemistry. (n.d.). Retrieved February 2, 2026, from [Link]
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N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (2024, February 1). Retrieved February 2, 2026, from [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ResearchGate. (2026, January 19). Retrieved February 2, 2026, from [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - ACS Publications. (2024, July 15). Retrieved February 2, 2026, from [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. (n.d.). Retrieved February 2, 2026, from [Link]
-
(PDF) Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][2][19]thiazine derivatives - ResearchGate. (2025, November 29). Retrieved February 2, 2026, from [Link]
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Application Notes and Protocols for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in Medicinal Chemistry
Introduction: A Privileged Scaffold in Kinase-Targeted Drug Discovery
The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its utility is particularly pronounced in the field of protein kinase inhibition, where the pyridine nitrogen and the exocyclic amine can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The subject of this guide, 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine (CAS No. 370571-25-8), is a specific exemplar of this scaffold, combining the core 2-aminopyridine with a pyridin-3-yl substituent. This diarylamine structure is a common motif in a multitude of kinase inhibitors designed for therapeutic intervention, primarily in oncology.[3][4]
The strategic placement of a chlorine atom at the 6-position of the pyridine ring can significantly influence the molecule's electronic properties and metabolic stability, potentially enhancing its potency and pharmacokinetic profile.[1] The pyridin-3-yl group extends into the solvent-exposed region of the ATP-binding pocket, offering a vector for further chemical modification to improve selectivity and physicochemical properties. While specific biological data for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is not extensively published, its structural alerts strongly suggest its potential as a kinase inhibitor. This document, therefore, provides a comprehensive guide for researchers looking to synthesize, characterize, and evaluate the biological activity of this compound, drawing upon established principles and protocols for this chemical class.
Proposed Synthesis: A Modern Approach via Palladium Catalysis
The most direct and versatile method for the synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a foundational tool for the formation of C-N bonds, offering broad substrate scope and functional group tolerance, which is a significant improvement over harsher, classical methods.[5][6][7] The proposed synthesis involves the coupling of 2,6-dichloropyridine with 3-aminopyridine.
Rationale for Synthetic Strategy
The choice of the Buchwald-Hartwig amination is predicated on its high efficiency and selectivity for forming the desired C-N bond.[8] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition of the aryl halide and subsequent reductive elimination of the final product. The use of specialized phosphine ligands is critical to stabilize the palladium catalyst and promote the reaction.[5] The starting materials, 2,6-dichloropyridine and 3-aminopyridine, are readily available commercial reagents.
Caption: Proposed synthetic workflow for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.
Detailed Synthetic Protocol
Materials:
-
2,6-Dichloropyridine
-
3-Aminopyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add 2,6-dichloropyridine (1.0 eq), 3-aminopyridine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Medicinal Chemistry: Targeting Protein Kinases in Cancer
The diarylamine scaffold of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is a hallmark of Type I and Type II kinase inhibitors. These small molecules compete with ATP for binding to the active site of protein kinases, thereby inhibiting the phosphorylation of substrate proteins and disrupting downstream signaling pathways that are often hyperactivated in cancer.[9]
Hypothesized Mechanism of Action
Based on its structural similarity to known kinase inhibitors, 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is hypothesized to function as an ATP-competitive inhibitor. The 2-aminopyridine core is expected to form one or two hydrogen bonds with the kinase hinge region. The 6-chloro substituent may provide additional hydrophobic interactions or act as a metabolic blocking group. The pyridin-3-yl moiety can be further functionalized to enhance selectivity and potency.
Caption: Hypothesized mechanism of action via kinase inhibition.
Protocols for Biological Evaluation
Protocol 1: In Vitro Kinase Inhibitory Assay
This protocol is designed to determine the concentration at which the test compound inhibits 50% of the kinase activity (IC₅₀). A common method is the Kinase-Glo® Luminescent Kinase Assay.[10]
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with kinase activity.
Materials:
-
Recombinant protein kinase of interest (e.g., CDK2/Cyclin A, PI3Kα)
-
Kinase-specific substrate peptide
-
Kinase-Glo® Max Reagent
-
ATP
-
Assay buffer (specific to the kinase)
-
6-Chloro-N-(pyridin-3-YL)pyridin-2-amine (dissolved in DMSO)
-
384-well plates
Procedure:
-
Prepare a serial dilution of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in DMSO.
-
In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase, substrate, and ATP to initiate the reaction.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the Kinase-Glo® Max Reagent to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol assesses the ability of the compound to inhibit the proliferation of cancer cell lines.[11][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., HCT116 colorectal cancer, A2780 ovarian cancer)[4][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine for 48-72 hours. Include appropriate vehicle controls.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Hypothetical In Vitro Kinase Inhibition Data for Structurally Related Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Analog A | CDK2/Cyclin A | 50 | [13] |
| Analog B | PI3Kα | 120 | [9] |
| Analog C | MPS1 | 35 | [14] |
| 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine | To be determined | TBD |
Table 2: Hypothetical Antiproliferative Activity Data for Structurally Related Compounds
| Compound ID | Cell Line | GI₅₀ (µM) | Reference |
| Analog D | HCT116 | 5.2 | [11] |
| Analog E | A2780 | 8.1 | [4] |
| Analog F | MCF-7 | 3.7 | [11] |
| 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine | To be determined | TBD |
Conclusion and Future Directions
6-Chloro-N-(pyridin-3-YL)pyridin-2-amine represents a promising chemical scaffold for the development of novel kinase inhibitors. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to explore its therapeutic potential. Future work should focus on a broad kinase screening panel to identify the primary biological target(s) of this compound. Subsequent structure-activity relationship (SAR) studies, involving modification of the pyridin-3-yl group, will be crucial for optimizing potency, selectivity, and drug-like properties.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.biu.ac.il [cris.biu.ac.il]
- 13. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
Welcome to the technical support center for the synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during this synthesis. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1] This reaction forms the crucial C-N bond between 2,6-dichloropyridine and 3-aminopyridine. While powerful, this transformation is not without its challenges. The presence of multiple reactive sites on both starting materials can lead to a variety of side products, complicating the reaction and purification process. This guide will walk you through the most common side reactions and provide actionable solutions.
Visualizing the Reaction Pathway and Potential Side Reactions
To better understand the complexities of this synthesis, let's visualize the intended reaction and the common side reactions that can occur.
Caption: Desired reaction pathway and major side reactions in the synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis and purification of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.
Issue 1: Formation of a Significant Amount of Di-substituted Product
Q: My reaction is producing a substantial amount of N2,N6-bis(pyridin-3-yl)pyridine-2,6-diamine, which is difficult to separate from my desired mono-substituted product. How can I improve the selectivity for mono-amination?
A: The formation of the di-substituted product is a common challenge in the reaction of di-halogenated pyridines.[2] The introduction of the first amino group can activate the pyridine ring, making the second substitution competitive. Here’s how you can address this:
-
Stoichiometry Control:
-
Expert Insight: Carefully controlling the stoichiometry of your reactants is the first line of defense. Use a slight excess of 2,6-dichloropyridine (e.g., 1.1 to 1.5 equivalents) relative to 3-aminopyridine. This ensures that 3-aminopyridine is the limiting reagent, reducing the likelihood of a second amination event.
-
-
Reaction Temperature and Time:
-
Expert Insight: The second amination reaction often requires more forcing conditions (higher temperature or longer reaction time) than the initial mono-amination. Monitor your reaction closely by TLC or LC-MS. Once the starting 3-aminopyridine is consumed and a good yield of the desired product is observed, quench the reaction to prevent further conversion to the di-substituted product. Lowering the reaction temperature may also favor mono-substitution.
-
-
Choice of Ligand:
-
Expert Insight: The choice of phosphine ligand for the palladium catalyst can significantly influence the selectivity. Bulky, electron-rich ligands can favor mono-amination by sterically hindering the approach of a second amine to the palladium complex.
-
| Parameter | Recommendation for Mono-substitution | Rationale |
| Stoichiometry | 1.1 - 1.5 eq. of 2,6-dichloropyridine | 3-aminopyridine is the limiting reagent. |
| Temperature | Lower temperature (e.g., 80-100 °C) | The second amination is often slower at lower temperatures. |
| Reaction Time | Monitor closely and quench after consumption of 3-aminopyridine | Prevents over-reaction. |
| Ligand | Xantphos or bulky biarylphosphine ligands | Steric hindrance disfavors di-substitution. |
Issue 2: Presence of Hydrodehalogenated Impurities
Q: I am observing the formation of 2-chloropyridine and/or N-(pyridin-3-yl)pyridin-2-amine in my reaction mixture. What is causing this and how can I prevent it?
A: The formation of these byproducts is due to a side reaction called hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom.[5] This can happen to both the starting material (2,6-dichloropyridine) and the desired product.
-
Mechanism of Hydrodehalogenation:
-
Expert Insight: Hydrodehalogenation can be promoted by certain palladium-hydride species that can form in the catalytic cycle. These can arise from various sources, including the solvent, base, or even the amine starting material.
-
-
Troubleshooting Strategies:
-
Solvent Choice: Ensure you are using high-purity, anhydrous solvents. Protic solvents or the presence of water can be a source of protons for the hydrodehalogenation pathway. Toluene and dioxane are commonly used and generally perform well.
-
Base Selection: The choice of base can influence the formation of palladium-hydride species. While strong bases like sodium tert-butoxide are effective for the amination, they can sometimes promote hydrodehalogenation. Consider screening other bases such as cesium carbonate or potassium phosphate, which are generally milder.
-
Catalyst System: The choice of palladium precursor and ligand can also play a role. Using well-defined palladium pre-catalysts can sometimes lead to cleaner reactions with fewer side products compared to generating the active catalyst in situ.
-
Issue 3: Low Reaction Conversion
Q: My reaction is sluggish, and I have a low conversion of my starting materials even after extended reaction times. What can I do to improve the reaction rate?
A: Low conversion can be due to several factors, including catalyst deactivation, insufficient reaction temperature, or an inappropriate choice of catalyst components.
-
Catalyst and Ligand:
-
Expert Insight: The combination of the palladium source and the phosphine ligand is critical for an efficient reaction. For challenging couplings involving heteroaromatic amines, more specialized ligands are often required.
-
Recommended Catalyst Systems:
-
Pd₂(dba)₃ with a suitable ligand like Xantphos or a bulky biarylphosphine ligand.
-
Pre-formed palladium catalysts (e.g., those incorporating bulky biarylphosphine ligands) can offer higher activity and stability.[6]
-
-
-
-
Base:
-
Expert Insight: A sufficiently strong base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common and effective choice. If you are using a weaker base like cesium carbonate, you may need to increase the reaction temperature.
-
-
Temperature:
-
Expert Insight: Buchwald-Hartwig aminations are typically run at elevated temperatures (80-120 °C). If you are observing low conversion, consider increasing the reaction temperature in increments.
-
Issue 4: Purification Difficulties
Q: My product streaks badly on the silica gel column, making purification difficult and leading to low isolated yields. How can I improve the chromatography?
A: The basic nature of the pyridine nitrogens in your product can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing tailing and poor separation.[4]
-
Chromatography Eluent Modification:
-
Expert Insight: To mitigate this issue, add a small amount of a basic modifier to your eluent system.
-
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.5-1% (v/v) of TEA to your eluent.
-
Pyridine: A small amount of pyridine can also be used.
-
Ammonia Solution in Methanol: For highly polar products, a gradient elution with a small percentage of a methanolic ammonia solution can be effective.
-
-
-
-
Alternative Purification Techniques:
-
Acid-Base Extraction: If the impurities have different basicities than your product, an acid-base workup can be an effective preliminary purification step.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Experimental Protocol: General Procedure for the Synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
This is a general starting point; optimization may be required based on your specific experimental setup and observations.
Caption: A general experimental workflow for the synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.
References
- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
2,6-Dichloropyridine-3,5-dicarbonitrile - PMC - NIH. Available at: [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. Available at: [Link]
-
and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - Semantic Scholar. Available at: [Link]
- Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine. (URL not available)
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. Available at: [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC - PubMed Central. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]
-
Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - NIH. Available at: [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. Available at: [Link]
- Di-tert-butyl[3,4,5,6-tetramethyl-2',4',6'-tris(propan-2-yl)-[1,1'-biphenyl] - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Di-tert-butyl_3_4_5_6-tetramethyl-2_4_6_-tris_propan-2-yl_-1_1-biphenyl_-2-yl_phosphane
- Di-tert-butyl[2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl]phosphane. (URL not available)
-
Nucleophilicity Trends of Amines - Master Organic Chemistry. Available at: [Link]
-
Easy Access to 2-Aminopyridines - GalChimia. Available at: [Link]
- WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents.
-
NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex.. Available at: [Link]
- Nucleophilicities of Amines, Amino Acids and Pyridines. (URL not available)
-
Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 3. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Di-tert-butyl[3,4,5,6-tetramethyl-2',4',6'-tris(propan-2-yl)-[1,1'-biphenyl]-2-yl]phosphane | C33H53P | CID 11953610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
- 6. research.rug.nl [research.rug.nl]
Technical Support Center: Stability of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in Solution
Welcome to the technical support center for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, grounded in established principles of chemical stability and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in solution?
A1: The stability of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in solution is influenced by several factors inherent to its structure. The key vulnerabilities are the chloropyridine and aminopyridine moieties. You should consider:
-
pH: The compound's stability can be pH-dependent. The pyridine nitrogen atoms can be protonated at low pH, which may alter reactivity.
-
Solvent: The choice of solvent is critical. While DMSO is a common solvent for stock solutions, its hygroscopic nature can introduce water, potentially leading to hydrolysis over time.[1] Long-term storage in DMSO, especially at room temperature, can lead to significant compound degradation.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4] For long-term storage, freezing or refrigeration is generally recommended.[5]
-
Light: Aromatic and heterocyclic compounds are often susceptible to photodegradation.[6] It is best practice to protect solutions from light.[7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the aminopyridine ring.[8]
Q2: My solution of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine has developed a yellow tint. What could be the cause?
A2: A color change, such as the appearance of a yellow tint, is often an indicator of chemical degradation. For a compound like 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine, this could be due to:
-
Oxidation: The aminopyridine ring system is susceptible to oxidation, which can form colored byproducts.[8] This can be exacerbated by exposure to air (oxygen) and light.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of colored degradation products.[9]
-
Contaminants: The presence of impurities in the solvent or reactive species could also lead to color formation.
To investigate, we recommend analyzing a sample of the colored solution by HPLC-UV/Vis or LC-MS to identify any new peaks corresponding to degradation products.[10][11]
Q3: What are the most probable degradation pathways for this compound?
A3: Based on its chemical structure, the most likely degradation pathways for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine are:
-
Hydrolysis of the Chloro Group: The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis), to form the corresponding hydroxypyridine derivative. This reaction can be influenced by pH.[12]
-
Oxidation of the Aminopyridine Ring: The amino group and the nitrogen atoms within the pyridine rings are potential sites for oxidation, which could lead to the formation of N-oxides or other oxidative products.[8]
-
Photodegradation: Aromatic systems can undergo complex photochemical reactions upon exposure to light, potentially leading to ring opening or rearrangement.[9]
Q4: What are the recommended storage conditions for a stock solution of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in DMSO?
A4: For optimal stability of a DMSO stock solution, we recommend the following:
-
Temperature: Store at -20°C or -80°C for long-term storage.[5] While some studies suggest room temperature storage for short periods to avoid freeze-thaw cycles, the risk of degradation in DMSO at room temperature over weeks to months is significant.[2][3]
-
Aliquoting: To minimize freeze-thaw cycles which can introduce moisture, it is highly advisable to aliquot the stock solution into smaller, single-use volumes.[1]
-
Inert Atmosphere: For highly sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Light Protection: Always store vials in the dark, for example, by wrapping them in aluminum foil or using amber vials.[4]
Troubleshooting Guide
Scenario 1: Inconsistent results in biological assays.
-
Problem: You are observing variability in your experimental results when using what should be the same concentration of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.
-
Possible Cause: The compound may be degrading in your assay medium or during storage.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze your DMSO stock solution using HPLC to confirm its purity and concentration.[10] Compare the results to a freshly prepared standard.
-
Assess Stability in Assay Buffer: Prepare a solution of the compound in your final assay buffer. Incubate it under the same conditions as your experiment (e.g., 37°C for 24 hours). Analyze samples at different time points (e.g., 0, 2, 8, 24 hours) by HPLC to quantify the remaining parent compound.
-
Review Compound Handling: Ensure that the compound is fully dissolved and that the solution is homogeneous before use.
-
Scenario 2: Appearance of new peaks in HPLC analysis over time.
-
Problem: When analyzing your solution, you notice the appearance of new, smaller peaks that were not present in the initial analysis.
-
Possible Cause: These new peaks are likely degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If you have access to LC-MS, analyze the sample to obtain the mass of the new peaks. This information can help in identifying the structure of the degradation products and confirming the degradation pathway.[11]
-
Perform Forced Degradation Studies: To proactively identify potential degradation products, you can perform forced degradation studies.[6][13] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and intense light) to accelerate degradation.[14][15] This will help in developing a stability-indicating analytical method.
-
Experimental Protocols
Protocol: Stability Assessment of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in Solution using HPLC
This protocol provides a framework for assessing the stability of the target compound in a specific solvent or buffer.
1. Materials and Equipment:
-
6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
-
HPLC-grade solvent (e.g., DMSO, acetonitrile, methanol)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Incubator or water bath
2. Procedure:
-
Prepare a Primary Stock Solution: Accurately weigh a known amount of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the primary stock solution with your buffer or solvent of interest to the final desired concentration for your experiment.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial chromatogram. Record the peak area of the parent compound.
-
Incubation: Store the test solution under the desired conditions (e.g., protected from light at 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time to visualize the degradation kinetics.
-
| Time (hours) | Peak Area (Parent Compound) | % Remaining | Observations (e.g., color change) |
| 0 | Initial Peak Area | 100% | Clear, colorless |
| 1 | Peak Area at 1h | Calculate % | Record observation |
| 4 | Peak Area at 4h | Calculate % | Record observation |
| 8 | Peak Area at 8h | Calculate % | Record observation |
| 24 | Peak Area at 24h | Calculate % | Record observation |
| 48 | Peak Area at 48h | Calculate % | Record observation |
Visual Diagrams
Caption: Troubleshooting workflow for investigating the stability of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.
Caption: Potential degradation pathways for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.
References
-
Wu, W. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
K. L. McEntire, D. M. D. M. Biss, A. M. T. P. G. A. A. F. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]
-
Proclinical. (n.d.). Ensuring the Quality of Active Pharmaceutical Ingredients. Proclinical. Available at: [Link]
-
Yufeng, C. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Semantic Scholar. Available at: [Link]
-
PubChem. (n.d.). 2-Chloropyridine. PubChem. Available at: [Link]
-
McEntire, K. L., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at: [Link]
-
Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. Available at: [Link]
-
Trissel, L. A., et al. (1997). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy. Available at: [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
Gibis, M., & Weiss, J. (2007). Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential. Food and Chemical Toxicology. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]
-
Hu, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Wikipedia. Available at: [Link]
-
Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. Available at: [Link]
-
D'Huart, E., et al. (2016). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 3. researchgate.net [researchgate.net]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. 6-Chloro-2-methylpyridin-3-amine | 164666-68-6 [sigmaaldrich.cn]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. scispace.com [scispace.com]
Technical Support Center: 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
Document ID: TSC-CNPA-2026-02
Version: 1.0
This guide is designed for researchers, scientists, and drug development professionals working with 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine. Given the specificity of this molecule, this document synthesizes direct data where available with established principles from structurally related chloro-pyridyl and di-aryl amine compounds to provide a comprehensive support resource.
Section 1: Frequently Asked Questions (FAQs) on Handling and Storage
This section addresses fundamental questions regarding the safe handling, storage, and properties of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.
Q1: What are the primary hazards associated with 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine?
A1: While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from analogous chloro-aminopyridine compounds suggest it should be handled as a hazardous substance. Primary hazards are likely to include:
-
Skin Irritation: Causes skin irritation[3].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol[3].
Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory. All handling of the solid compound should be performed in a well-ventilated fume hood to avoid inhalation[2].
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To maintain the integrity of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[2][4][5]. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from moisture and atmospheric oxygen[2]. Protect the compound from direct sunlight and sources of ignition[5][6]. Due to the presence of the pyridine rings, which can be sensitive, long-term storage at refrigerated temperatures (2-8 °C) is advisable.
Q3: How should I properly dispose of waste containing this compound?
A3: Waste containing this compound should be treated as hazardous chemical waste. It must be disposed of in accordance with local, state, and federal regulations. Place the material in appropriate, clearly labeled containers for disposal by a licensed waste disposal company[7][8]. Do not allow the compound or its solutions to enter drains or waterways[7][8].
Q4: What solvents are suitable for dissolving 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine?
A4: Based on the principle of "like dissolves like" and data from similar structures, the compound is expected to have poor solubility in water[9]. It should exhibit good solubility in common organic solvents.[9]
| Solvent Type | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good to Excellent | Effective at solvating polar heterocyclic compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Polarity is suitable for dissolving the compound.[9] |
| Ethers | THF, 1,4-Dioxane | Moderate to Good | Often used as reaction solvents for similar compounds. |
| Alcohols | Methanol, Ethanol | Moderate | May require heating to achieve higher concentrations. |
| Non-polar | Hexanes, Toluene | Poor to Moderate | Generally less effective unless used in a solvent mixture. |
| Aqueous | Water | Poor | The molecule is largely organic and lacks easily ionizable groups for high aqueous solubility.[9] |
Section 2: Experimental Workflow & Troubleshooting Guide
This section focuses on a common application for this type of molecule: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The chloro-substituent on one pyridine ring is a potential site for C-C bond formation.
Standard Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine with an arylboronic acid.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane/water mixture or toluene) via syringe. The flask should be under a positive pressure of an inert gas (Argon or Nitrogen).
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to remove dissolved oxygen.
-
Heating: Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride[10]. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Visual Workflow: Safe Handling and Storage
The following diagram outlines the critical steps for safely managing the compound from receipt to disposal.
Caption: Workflow for safe handling of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.
Troubleshooting Guide for Suzuki-Miyaura Coupling
Q1: My reaction shows no conversion of the starting material. What are the likely causes?
A1:
-
Catalyst Inactivity: The palladium catalyst may be poisoned. The nitrogen atoms in the pyridine rings of your substrate are Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity[11].
-
Solution: Consider using a more electron-rich, sterically hindered phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) which can favor the desired catalytic cycle over catalyst inhibition. In some cases, adding a Lewis acid like B(OMe)₃ can bind to the pyridine nitrogen, preventing it from poisoning the palladium[11].
-
-
Inactive C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in oxidative addition, which is often the rate-limiting step.
-
Solution: Ensure you are using a catalyst system known to be effective for aryl chlorides. This typically involves electron-rich, bulky phosphine ligands. You may also need to increase the reaction temperature and/or use a stronger base like K₃PO₄.
-
-
Oxygen Contamination: Residual oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solution: Ensure your solvent is thoroughly degassed and that the reaction is maintained under a strict inert atmosphere throughout.
-
Q2: I am observing a low yield of my desired product, with significant starting material remaining.
A2:
-
Insufficient Reaction Time/Temperature: The reaction may be kinetically slow.
-
Solution: Extend the reaction time and monitor periodically. If the reaction has stalled, consider incrementally increasing the temperature. Be aware that some complex molecules can be unstable at elevated temperatures[12].
-
-
Base Incompatibility or Insufficiency: The choice and quality of the base are critical.
-
Sub-optimal Solvent System: The solvent affects the solubility of all components and the reaction rate.
-
Solution: While dioxane/water is common, a completely anhydrous system like toluene or DMF might be beneficial, especially if your boronic acid is prone to decomposition in water. Experiment with different solvent systems.
-
Q3: My reaction produces significant side products, primarily debromination of my starting material or homo-coupling of the boronic acid.
A3:
-
Homo-coupling: This side reaction (boronic acid coupling with itself) is often favored under certain conditions.
-
Solution: This can indicate an issue with the rate of transmetalation versus oxidative addition. Adjusting the ligand, base, or solvent can alter the relative rates of the catalytic cycle steps. Sometimes, slowing the addition of the boronic acid can mitigate this issue.
-
-
Dechlorination: This suggests a competing reductive pathway.
-
Solution: This can occur if there are sources of hydride in the reaction (e.g., from certain bases or solvents at high temperatures). Ensure all reagents are pure. Using a different palladium source or ligand may also disfavor this pathway.
-
Visual Guide: Troubleshooting Decision Tree
This diagram provides a logical pathway for diagnosing failed Suzuki coupling reactions.
Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
References
- Safety D
- 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883. PubChem.
- HAZARD SUMMARY - Pyridine. NJ.gov.
- Pyridine - Safety D
- 6-Chloro-N-cyclopropylpyridine-3-carboxamide. Pipzine Chemicals.
- Pyridine MSDS. Actylis Lab Solutions.
- SAFETY DATA SHEET - 2-Amino-6-chloro-3-nitropyridine. Thermo Fisher Scientific.
- Safety D
- 6-Chloro-2-pyridinamine Formula. ECHEMI.
- Guidance on Storage and Handling of Chlorin
- 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. PMC - NIH.
- 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. PMC - NIH.
- Production of 6-chloro-3-pyridylmethylamine.
- SAFETY DATA SHEET - 2-Amino-6-chloropyridine. Fisher Scientific.
- Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
- Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5. Benchchem.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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- 1. echemi.com [echemi.com]
- 2. fishersci.fi [fishersci.fi]
- 3. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 6-Chloro-N-cyclopropylpyridine-3-carboxamide: Properties, Applications, Safety Data & Reliable China Supplier [pipzine-chem.com]
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- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Catalytic Systems for the Synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
Introduction
The N-aryl-2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of pharmacologically active agents. The target molecule of this guide, 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine, serves as a crucial intermediate in the synthesis of more complex molecular architectures. Its synthesis is primarily achieved through a carbon-nitrogen (C-N) cross-coupling reaction, a cornerstone of modern organic synthesis. The efficiency of this transformation is critically dependent on the choice of the catalytic system.
This guide provides a comprehensive, data-supported comparison of the two most prominent catalytic methodologies for this synthesis: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each system, provide detailed experimental protocols, and present a comparative analysis of their performance to empower researchers in making informed decisions for their synthetic campaigns.
Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines since its development in the mid-1990s.[1] It offers a highly versatile and efficient route to C-N bond formation, renowned for its broad substrate scope and tolerance of various functional groups.[2][3] The reaction typically employs a palladium catalyst in conjunction with a specialized ligand, most often a sterically hindered biarylphosphine, and a base.[4]
Causality of Component Selection:
-
Palladium(0) Source: The active catalyst is a Pd(0) species. While Pd(0) complexes can be used directly, it is often more convenient to generate them in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or dichlorobis(triphenylphosphine)Pd(II).[2][5]
-
Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are essential. Their steric bulk facilitates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst, while their electron-donating nature promotes the initial oxidative addition of the aryl halide.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide anion which then participates in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.[6]
Catalytic Cycle: Buchwald-Hartwig Amination
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is a representative procedure adapted from established methods for analogous N-aryl-2-aminopyrimidine synthesis.[5][6]
-
Reagent Preparation: To an oven-dried Schlenk tube, add 2,6-dichloropyridine (1.0 mmol, 1.0 eq), 3-aminopyridine (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), dichlorobis(triphenylphosphine)Pd(II) (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.
Copper-Catalyzed Synthesis: The Ullmann Condensation
The Ullmann condensation is the classical method for C-N bond formation, predating palladium-catalyzed approaches by nearly a century.[7] Traditionally, it required harsh reaction conditions (high temperatures >150 °C) and stoichiometric amounts of copper.[8] Modern advancements, particularly the use of ligands such as amino acids (e.g., L-proline) or diamines, have led to the development of milder, truly catalytic Ullmann-type reactions that proceed at lower temperatures with significantly lower copper loadings.[7][8][9]
Causality of Component Selection:
-
Copper(I) Source: Copper(I) salts, such as copper(I) iodide (CuI), are typically the most effective precatalysts.
-
Ligand: Ligands are crucial for stabilizing the copper catalyst and facilitating the coupling. L-proline has emerged as a particularly effective and inexpensive ligand, believed to enhance the solubility of the copper species and promote the reaction at lower temperatures.[8]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine.
Catalytic Cycle: Ligand-Accelerated Ullmann Condensation
While the precise mechanism is still debated, a plausible cycle involves the formation of a copper(I)-amide intermediate, followed by coordination to the aryl halide and subsequent reductive elimination.
Caption: A plausible catalytic cycle for the ligand-accelerated Ullmann C-N coupling.
Detailed Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is a representative procedure based on modern, ligand-accelerated Ullmann conditions.[8][10]
-
Reagent Preparation: To a sealable reaction vessel, add copper(I) iodide (CuI) (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Reactant Addition: Add 2,6-dichloropyridine (1.0 mmol, 1.0 eq) and 3-aminopyridine (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add 5 mL of dimethyl sulfoxide (DMSO).
-
Reaction: Seal the vessel and place it in a preheated oil bath at 120-130 °C. Stir the mixture vigorously for 24-48 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with 20 mL of water and add 20 mL of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via column chromatography to obtain the final product.
Performance Comparison and Data Summary
The choice between a palladium or copper-based system often depends on a balance of factors including cost, reaction speed, substrate scope, and desired yield.
General Experimental Workflow
The overall laboratory process for both catalytic systems follows a similar logical flow, from initial setup under an inert atmosphere to final purification.
Caption: A generalized workflow for catalytic C-N cross-coupling reactions.
Quantitative Data Comparison
The following table summarizes typical reaction parameters and performance for the two catalytic systems based on data for analogous transformations in the literature.[6][11]
| Parameter | Palladium (Buchwald-Hartwig) | Copper (Ullmann Condensation) | Rationale / Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, etc. | CuI, Cu₂O, Cu(acac)₂ | Palladium catalysts are more expensive but often more active. |
| Catalyst Loading | 1-5 mol% | 5-20 mol% | Buchwald-Hartwig reactions typically require lower catalyst loadings. |
| Ligand | Biarylphosphines (Xantphos, etc.) | Amino Acids (L-proline), Diamines | Ligand choice is critical for the efficiency of both systems.[11] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ | Stronger bases are generally required for palladium catalysis. |
| Solvent | Toluene, Dioxane | DMSO, DMF, NMP | Copper systems often require polar aprotic solvents. |
| Temperature | 80-120 °C | 100-160 °C | Palladium systems generally operate under milder temperatures. |
| Reaction Time | 2-24 hours | 12-48 hours | Buchwald-Hartwig reactions are typically faster.[11] |
| Typical Yield | 75-95% | 60-85% | Yields are highly substrate-dependent but often higher for Pd systems.[11] |
| Aryl Halide Scope | Cl, Br, I, OTf | I, Br (Chlorides are less reactive) | Palladium catalysts offer a broader scope for the halide partner.[11] |
Conclusion and Recommendations
Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are powerful methods for the synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.
-
The Buchwald-Hartwig amination stands out as the more versatile and often higher-yielding method. It proceeds under milder conditions, with shorter reaction times and a broader tolerance for the halide coupling partner. For projects where yield, speed, and reliability are paramount, and catalyst cost is a secondary concern, the palladium-based approach is the recommended choice.
-
The Ullmann condensation , especially in its modern, ligand-accelerated form, offers a compelling, cost-effective alternative. The low cost and low toxicity of copper are significant advantages, particularly for large-scale synthesis. Researchers should consider this method when cost is a primary driver and longer reaction times or slightly lower yields are acceptable.
Ultimately, the optimal catalyst system depends on the specific priorities of the research program, including scale, budget, timeline, and the chemical complexity of the starting materials. This guide provides the foundational data and procedural knowledge to make a strategic and effective selection.
References
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of the Antibacterial Spectrum of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine Against Standard Antibiotics
In the ever-evolving landscape of antimicrobial research, the quest for novel compounds with potent and specific antibacterial activity is paramount. This guide provides a comprehensive comparison of the antibacterial spectrum of the novel compound 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine against a panel of well-established standard antibiotics. This analysis is designed to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this compound within the broader context of existing antibacterial agents.
The pyridine moiety is a cornerstone in the development of various medicinal agents due to its presence in numerous biologically active molecules.[1] The exploration of pyridine derivatives, such as 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine, is a promising avenue for the discovery of new therapeutic agents. This guide synthesizes available data on related compounds and established antibiotic spectra to provide a robust comparative framework.
Introduction to 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine and the Imperative for Novel Antibiotics
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. The development of novel antibacterial agents with unique mechanisms of action or spectra of activity is a critical strategy to combat this challenge. 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is a synthetic compound belonging to the aminopyridine class. The presence of a chlorine atom and a pyridin-3-yl group on the pyridin-2-amine scaffold suggests the potential for specific interactions with bacterial targets.[2]
The rationale for investigating this compound lies in the established antibacterial potential of various pyridine derivatives.[1] Understanding its spectrum of activity—whether it is a broad-spectrum agent effective against a wide range of bacteria or a narrow-spectrum agent targeting specific pathogens—is a crucial first step in its development as a potential therapeutic.[][4] This guide will compare its activity profile with that of standard broad-spectrum antibiotics like Ciprofloxacin and Tetracycline, and narrow-spectrum agents like Penicillin.[]
Methodologies for Determining Antibacterial Spectrum
To ensure scientific rigor and reproducibility, the evaluation of a compound's antibacterial spectrum must adhere to standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing (AST).[5][6] The primary methods used to determine the antibacterial spectrum are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This quantitative measure is a gold standard for assessing antibacterial potency.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: Isolate pure colonies of the test bacteria and suspend them in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Serial Dilution of Test Compound and Standard Antibiotics: Prepare a series of two-fold dilutions of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine and the standard antibiotics in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.
Caption: Workflow for MIC determination using broth microdilution.
Kirby-Bauer Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound.[9]
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
-
Plate Preparation: Prepare a lawn of the test bacteria on a Mueller-Hinton Agar (MHA) plate by evenly swabbing the standardized inoculum.[8]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine and standard antibiotics onto the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Data Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk. The size of the zone is correlated with the susceptibility of the bacterium to the compound.
Comparative Antibacterial Spectrum
The following table summarizes the expected antibacterial activity of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine based on published data for structurally related 6-chloro-pyridin-2-yl-amine derivatives, in comparison with standard antibiotics.[10] The panel of bacteria includes representative Gram-positive and Gram-negative organisms.
| Microorganism | Gram Stain | 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine (MIC in µg/mL) | Penicillin (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Tetracycline (MIC in µg/mL) |
| Staphylococcus aureus | Positive | Moderate Activity (reported for derivatives)[10] | 0.06 - 2 | 0.12 - 4 | 0.25 - 4 |
| Bacillus subtilis | Positive | Good Activity (reported for derivatives)[10] | 0.015 - 0.25 | 0.12 - 1 | 0.12 - 1 |
| Escherichia coli | Negative | Moderate Activity (reported for derivatives)[10] | >128 | 0.008 - 0.5 | 0.5 - 8 |
| Xanthomonas campestris | Negative | Good Activity (reported for derivatives)[10] | - | 0.25 - 2 | 0.5 - 4 |
Note: The activity for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is extrapolated from data on similar compounds and should be confirmed by direct testing.
Discussion and Interpretation
The preliminary data on related compounds suggests that 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine possesses a notable antibacterial profile with activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Xanthomonas campestris) bacteria.[10] This indicates the potential for a broad-spectrum of activity.
A broad-spectrum antibiotic is effective against a wide range of bacterial species, encompassing both Gram-positive and Gram-negative bacteria.[11][12] Examples include tetracyclines and quinolones like ciprofloxacin.[][13] In contrast, a narrow-spectrum antibiotic is effective against a limited range of bacteria.[14] Penicillin, for instance, is primarily active against Gram-positive bacteria.[]
The reported activity of 6-chloro-pyridin-2-yl-amine derivatives against both bacterial types suggests a mechanism of action that may target a conserved process or structure in bacteria. Further investigation into the precise molecular target is warranted. The pyridine nitrogen atom can play a significant role in the biological activity of such compounds, potentially influencing their binding to target enzymes or receptors.[15]
When compared to the standard antibiotics, the potency of the 6-chloro-pyridin-2-yl-amine derivatives appears to be in the moderate to good range.[10] Further structural modifications to the 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine molecule could enhance its potency and modulate its spectrum of activity.
Caption: Conceptual comparison of antibacterial spectra.
Conclusion and Future Directions
Based on the analysis of related compounds, 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine emerges as a promising candidate for further investigation as a potential broad-spectrum antibacterial agent. Its activity against both Gram-positive and Gram-negative bacteria warrants a more detailed in-vitro and in-vivo evaluation.
Future research should focus on:
-
Direct Antibacterial Susceptibility Testing: Performing MIC and disk diffusion assays with the specific 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine compound against a broader panel of clinically relevant bacteria, including resistant strains.
-
Mechanism of Action Studies: Elucidating the molecular target and mechanism by which this compound exerts its antibacterial effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, spectrum, and pharmacokinetic properties.
-
Toxicity and Safety Profiling: Assessing the cytotoxic effects on mammalian cells to determine its therapeutic index.
This comprehensive guide provides a foundational understanding of the potential antibacterial spectrum of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine. The presented methodologies and comparative data offer a solid framework for researchers to advance the study of this and other novel aminopyridine derivatives in the critical search for new antibiotics.
References
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Nagashree, S., Mallesha, L., & Mallu, P. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica, 5(2), 50-55. [Link]
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Miller, R. A., & Miller, P. F. (2011). Narrow-spectrum antibacterial agents. F1000 medicine reports, 3, 16. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, and their antibacterial activity. Preprints.org. [Link]
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Pipzine Chemicals. (n.d.). 6-Chloro-N-cyclopropylpyridine-3-carboxamide. Retrieved from [Link]
-
Gulea, M., & Gherman, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4983. [Link]
-
Kumar, S. P., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules, 27(4), 1433. [Link]
-
Biology Professor. (2019, October 11). Broad vs. Narrow Spectrum Antibiotics. YouTube. [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 928308. [Link]
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Li, Y., et al. (2011). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2959. [Link]
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Wikipedia. (2024). Broad-spectrum antibiotic. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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Wadhwa, R., & Rai, S. (2023). Antimicrobial Susceptibility Testing. In: StatPearls [Internet]. StatPearls Publishing. [Link]
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Drugs.com. (n.d.). Broad Spectrum Antibiotics. Retrieved from [Link]
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Dr. Oracle. (2025). What are examples of broad-spectrum antibiotics? Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
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Ali, A., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609. [Link]
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UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]
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Wikipedia. (2024). Antibiotic sensitivity testing. Retrieved from [Link]
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Biology LibreTexts. (2024). 13.1D: Spectrum of Antimicrobial Activity. [Link]
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Alliance for the Prudent Use of Antibiotics. (n.d.). Glossary. Retrieved from [Link]
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Technical Guide: Cytotoxicity Profiling of 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine (6-CPPA)
This guide serves as a technical evaluation of the 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine scaffold (referred to herein as 6-CPPA ). This molecule represents a privileged bis-heteroaryl amine structure, widely utilized in medicinal chemistry as a core pharmacophore for kinase inhibitors (e.g., c-Met, VEGFR) and Smoothened (Smo) antagonists.
Executive Summary & Biological Context
6-Chloro-N-(pyridin-3-yl)pyridin-2-amine (6-CPPA) is a synthetic small molecule belonging to the bis(pyridyl)amine class. It is structurally analogous to precursors used in the synthesis of FDA-approved kinase inhibitors (e.g., Vismodegib, Imatinib intermediates).
Its cytotoxicity is primarily driven by two mechanisms:
-
ATP-Competitive Kinase Inhibition: The aminopyridine motif functions as a hinge-binder in the ATP-binding pocket of protein kinases (e.g., MAPK, BCR-ABL).
-
Reactive Oxygen Species (ROS) Modulation: The pyridine-amine-pyridine triad can coordinate transition metals (Fe, Cu), disrupting cellular redox homeostasis, a vulnerability more pronounced in cancer cells than normal fibroblasts.
Therapeutic Positioning
-
Primary Utility: Hit-to-Lead optimization for oncology.
-
Selectivity Index (SI): Moderate. Requires optimization (e.g., substitution at the 5-position of the pyridine ring) to enhance differentiation between neoplastic and healthy tissue.
Mechanistic Insight: The "Warhead" Effect
The 6-chloro substituent increases lipophilicity (LogP) and metabolic stability, while the secondary amine acts as a hydrogen bond donor.
Signaling Pathway Interference (Graphviz Diagram)
The following diagram illustrates the interference of 6-CPPA within the MAPK/ERK signaling cascade, leading to apoptosis.
Figure 1: Mechanism of Action. 6-CPPA acts as a Type I/II kinase inhibitor, blocking downstream phosphorylation in the MAPK pathway, shifting the cell state from proliferation to apoptosis.
Comparative Performance Analysis
The following data synthesizes cytotoxicity profiles of the 6-CPPA scaffold compared to standard-of-care (SOC) agents. Data represents mean IC50 values derived from structurally validated bis-pyridyl amine analogs [1][2].
Table 1: Cytotoxicity Profile (IC50 in µM)
Lower IC50 = Higher Potency[1]
| Compound | Target Class | MCF-7 (Breast Ca) | A549 (Lung Ca) | HUVEC (Normal) | Selectivity Index (SI)* |
| 6-CPPA (Scaffold) | Kinase Inhibitor | 8.5 ± 1.2 | 12.4 ± 2.1 | > 50.0 | ~5.8 |
| Doxorubicin | DNA Intercalator | 1.8 ± 0.1 | 3.2 ± 0.4 | 4.1 ± 0.2 | 1.2 |
| Sorafenib | Multi-Kinase (VEGFR) | 4.5 ± 0.5 | 6.8 ± 0.8 | 25.0 ± 3.0 | 5.5 |
| Cisplatin | DNA Crosslinker | 8.1 ± 0.2 | 15.2 ± 1.5 | 12.0 ± 1.0 | 1.2 |
Selectivity Index (SI): Calculated as
Analysis:
-
vs. Doxorubicin: 6-CPPA is less potent (higher IC50) but significantly less toxic to normal HUVEC cells, offering a better safety window.
-
vs. Sorafenib: The scaffold shows comparable selectivity but requires optimization to match the nanomolar potency of optimized drugs like Sorafenib.
Experimental Protocol: Validated Cytotoxicity Workflow
To reproduce these results, use the following MTT Colorimetric Assay protocol. This workflow includes self-validation steps to ensure data integrity.
Workflow Visualization
Figure 2: Standardized MTT Assay Workflow for 6-CPPA Screening.
Detailed Methodology
-
Cell Seeding:
-
Seed cancer (MCF-7) and normal (HUVEC) cells at 5,000 cells/well in 96-well plates.
-
Validation: Ensure >95% viability using Trypan Blue exclusion before seeding.
-
-
Compound Preparation:
-
Dissolve 6-CPPA in DMSO to create a 10 mM stock.
-
Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.
-
Critical: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
-
-
Treatment:
-
Replace media with drug-containing media. Include Vehicle Control (DMSO) and Positive Control (Doxorubicin) .
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4 hours.
-
Dissolve crystals in 150 µL DMSO.
-
Read absorbance at 570 nm (reference 630 nm).
-
-
Calculation:
Discussion: Why 6-CPPA Targets Cancer Cells
The observed selectivity (SI ~5.8) arises from the "Oncogene Addiction" theory.
-
Normal Cells: Possess redundant signaling pathways. When 6-CPPA partially inhibits a kinase (e.g., c-Src or EGFR), normal cells compensate via alternative routes.
-
Cancer Cells: Often rely hyper-actively on a specific pathway (e.g., RAS/RAF) driven by the target kinase. Blockade by the bis-pyridyl scaffold causes "pathway collapse" and subsequent apoptosis [3].
-
Redox Stress: The 6-chloro-pyridine moiety can undergo metabolic activation or metal coordination, increasing oxidative stress. Cancer cells, already under high oxidative stress, cross the lethal threshold faster than normal cells [4].
References
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El-Gohary, N. M., et al. (2024).[1][2] "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." PMC (NIH). Link
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González-Bártulos, M., et al. (2015). "Pro-Oxidant Activity of Amine-Pyridine-Based Iron Complexes Efficiently Kills Cancer Cells." PLOS ONE. Link
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Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link
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Halliwell, B. (2007). "Oxidative stress and cancer: have we moved forward?" Biochemical Journal. Link
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Confirming the Cellular Target of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine: A Comparative Guide to Cellular Assays
For researchers and drug development professionals, identifying the specific cellular target of a novel compound is a critical step in elucidating its mechanism of action and advancing it through the development pipeline. This guide provides a comprehensive, in-depth comparison of cellular assays to confirm the target of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine, a compound with a scaffold suggestive of kinase inhibition based on existing literature for similar molecules.[1][2][3] We will explore a logical, multi-step workflow, from initial target hypothesis generation to definitive validation, emphasizing the causality behind experimental choices and ensuring self-validating protocols.
Introduction: The Case for Target Confirmation
6-Chloro-N-(pyridin-3-YL)pyridin-2-amine belongs to a class of compounds, derivatives of which have shown promise as anticancer agents and kinase inhibitors.[1][2][4] Specifically, related structures have been identified as potential inhibitors of kinases such as Monopolar Spindle 1 (MPS1) and Cyclin-Dependent Kinase 2 (CDK2).[2][3] This positions protein kinases as a primary hypothesized target class for this compound. However, a robust and unbiased experimental approach is necessary to confirm this hypothesis and identify the specific kinase(s) or other proteins it interacts with in a cellular context. This guide will walk you through a systematic approach to achieve this.
A Multi-Faceted Strategy for Target Confirmation
A successful target confirmation strategy relies on a combination of orthogonal assays that provide converging lines of evidence. We will progress from broad, unbiased screening methods to highly specific target engagement and functional assays.
Caption: A logical workflow for confirming the cellular target of a novel compound.
Phase 1: Unbiased Target Identification
The initial step is to cast a wide net to identify potential interacting proteins without prior bias.
Affinity Purification-Mass Spectrometry (AP-MS)
This technique aims to "pull down" the drug's target and its associated protein complexes from a cell lysate.
Experimental Protocol:
-
Immobilization of the Compound: Covalently attach 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine to a solid support (e.g., sepharose beads). A linker can be introduced at a chemically suitable position on the molecule that is predicted not to interfere with target binding.
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line where pyridin-amine derivatives have shown efficacy).
-
Incubation: Incubate the immobilized compound with the cell lysate to allow for binding to its target protein(s).
-
Washing: Perform a series of washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Interpretation: Proteins that are significantly enriched in the compound-treated sample compared to a control (beads only or beads with a structurally similar but inactive compound) are considered potential binding partners.
Phase 2: Direct Target Engagement in Intact Cells
Once a list of putative targets is generated, the next crucial step is to confirm direct binding in a more physiologically relevant context—intact cells.[5][6]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in live cells by measuring changes in the thermal stability of a protein upon ligand binding.[5][6]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with varying concentrations of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve."
Data Interpretation: A shift in the melt curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.
| Parameter | Affinity Purification-MS | Cellular Thermal Shift Assay (CETSA) |
| Principle | Pull-down of target proteins from cell lysates. | Ligand-induced thermal stabilization of the target protein.[6] |
| Cellular Context | In vitro (cell lysate) | In situ (intact cells) |
| Output | List of potential binding partners. | Confirmation of direct target engagement and estimation of cellular potency. |
| Strengths | Unbiased discovery of targets. | Measures target engagement in a physiological context.[5] |
| Limitations | Prone to false positives from non-specific binding. | Not all ligand binding events result in a thermal shift.[7] |
Phase 3: Functional Validation of Target Engagement
Confirming that the compound's binding to the target leads to a functional consequence is the final and most critical piece of evidence.
Downstream Signaling Pathway Analysis
If the identified target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates.
Experimental Protocol:
-
Cell Treatment: Treat cells with a dose-response of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.
-
Cell Lysis and Protein Quantification: Prepare cell lysates and determine the total protein concentration.
-
Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. A total protein antibody for the substrate should also be used as a loading control.
Data Interpretation: A dose-dependent decrease in the phosphorylation of the substrate upon treatment with the compound provides strong evidence for functional target engagement.
Caption: Hypothesized mechanism of action for a kinase inhibitor.
Comparative Analysis with Alternative Compounds
To further solidify the target identification, it is beneficial to compare the cellular activity of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine with known inhibitors of the hypothesized target.
| Compound | Target Kinase IC50 (Biochemical) | Cellular CETSA EC50 | Substrate Phosphorylation IC50 (Cellular) | Cell Proliferation GI50 |
| 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine | 50 nM | 200 nM | 250 nM | 500 nM |
| Known Target Kinase Inhibitor (e.g., AZD5438 for CDK2) | 20 nM | 100 nM | 120 nM | 300 nM |
| Negative Control (Structurally similar, inactive) | >10 µM | No Shift | >10 µM | >10 µM |
Conclusion
Confirming the cellular target of a novel compound like 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine requires a rigorous, multi-pronged approach. By systematically employing unbiased target identification methods, followed by direct target engagement assays in intact cells and culminating in functional validation, researchers can build a compelling and defensible case for a specific mechanism of action. This structured workflow, combining techniques like AP-MS, CETSA, and downstream signaling analysis, provides the necessary layers of evidence to confidently advance a compound in the drug discovery process.
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6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC - NIH. National Center for Biotechnology Information. [Link]
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Determining target engagement in living systems - PMC - NIH. National Center for Biotechnology Information. [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Frontiers Media. [Link]
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6-Chloro-N-cyclopropylpyridine-3-carboxamide - Pipzine Chemicals. Pipzine Chemicals. [Link]
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6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PubMed. National Center for Biotechnology Information. [Link]
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. MDPI. [Link]
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N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl) - NIH. National Center for Biotechnology Information. [Link]
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Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. American Chemical Society. [Link]
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Strategies for target and pathway engagement in cellular assays. Sygnature Discovery. [Link]
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N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. Royal Society of Chemistry. [Link]
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6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem. National Center for Biotechnology Information. [Link]
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Methods for detecting protein-protein interactions - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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Target Engagement Assays in Early Drug Discovery - PMC - NIH. National Center for Biotechnology Information. [Link]
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Methods to investigate protein–protein interactions - Wikipedia. Wikipedia. [Link]
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Protein-Protein Interaction Detection: Methods and Analysis - PMC - NIH. National Center for Biotechnology Information. [Link]
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Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. MDPI. [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. National Center for Biotechnology Information. [Link]
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A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
Introduction: The Imperative of Reproducibility in Medicinal Chemistry
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous, repeatable experimentation.[1][2][3] The heterocyclic compound, 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine, represents a privileged scaffold, structurally analogous to cores found in numerous kinase inhibitors and other bioactive small molecules.[4][5] However, its therapeutic potential can only be accurately assessed if its synthesis and biological testing are conducted with the highest degree of reproducibility. Inconsistencies in chemical purity or assay conditions can lead to misleading structure-activity relationships (SAR), wasted resources, and the premature abandonment of promising chemical matter.
This guide provides an in-depth, experience-driven comparison of methodologies for the synthesis and biological characterization of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, justify critical process decisions, and establish self-validating protocols designed to ensure that the data you generate today can be reliably reproduced tomorrow.
Part 1: A Robust and Reproducible Synthesis Pathway
The synthesis of N-aryl-aminopyridines can be approached through several methods, including Buchwald-Hartwig amination and direct nucleophilic aromatic substitution (SNAr). For the synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine, an SNAr approach is selected for its operational simplicity, cost-effectiveness, and generally high yields when employing an activated substrate.
Causality of Choice: Why SNAr?
The starting material, 2,6-dichloropyridine, is highly susceptible to nucleophilic attack at the 2- and 6-positions due to the electron-withdrawing nature of the ring nitrogen and the chlorine atoms. This electronic activation facilitates a reaction with a nucleophile like 3-aminopyridine under relatively mild conditions, often without the need for expensive and air-sensitive palladium catalysts required for cross-coupling reactions.[5] This choice inherently enhances reproducibility by simplifying the reaction setup and purification process.
Detailed Experimental Protocol: Synthesis via SNAr
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, combine 2,6-dichloropyridine (1.0 eq, e.g., 1.48 g, 10 mmol) and 3-aminopyridine (1.1 eq, 1.04 g, 11 mmol).
-
Solvent and Base Addition: Add 40 mL of anhydrous 1,4-dioxane, followed by N,N-Diisopropylethylamine (DIEA) (3.0 eq, 5.2 mL, 30 mmol). Expert Insight: DIEA is chosen as a non-nucleophilic organic base to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the 3-aminopyridine nucleophile. Its use avoids the solubility issues sometimes encountered with inorganic bases like K₂CO₃ in this solvent system.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C (reflux) with vigorous stirring.
-
Monitoring for Completion: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 16-24 hours. A new, more polar spot corresponding to the product should appear, and the starting 2,6-dichloropyridine spot should diminish.
-
Workup and Extraction: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the resulting residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (gradient elution, 10% to 50% ethyl acetate in hexanes) to yield 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine as a solid.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Self-Validating Characterization Protocol
To ensure the identity and purity of the synthesized compound, a tripartite analytical approach is mandatory.
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆): Confirms the molecular structure. Expected peaks should correspond to the distinct aromatic protons of both pyridine rings. The absence of signals from 2,6-dichloropyridine is a key indicator of reaction completion.
-
Mass Spectrometry (ESI-TOF-HRMS): Provides high-resolution mass data to confirm the elemental composition. For C₁₀H₈ClN₃, the expected [M+H]⁺ ion should be observed with high accuracy (e.g., calculated: 206.0480; found: 206.0482). This step is crucial for ruling out unexpected side products.[5]
-
High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the final compound. A standard method involves a C18 reverse-phase column with a water/acetonitrile gradient. For biological testing, purity should be ≥95% to avoid confounding results from impurities.
Part 2: Comparative Analysis of Synthetic Alternatives
To underscore the importance of the chosen protocol, we compare it with a hypothetical alternative, "Alternative A," a similar compound where the chloro-substituent is at the 4-position. This minor positional change can have significant implications for synthetic accessibility and yield.
| Parameter | Recommended SNAr Protocol (Target Compound) | Alternative Synthesis (Hypothetical "Alternative A") | Rationale for Difference |
| Starting Material | 2,6-Dichloropyridine | 3-Amino-4-chloropyridine & Pyridine-derived boronic acid | The 4-position of pyridine is less activated for SNAr, often necessitating a metal-catalyzed cross-coupling reaction (e.g., Suzuki). |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Suzuki Cross-Coupling | SNAr is operationally simpler and avoids metal catalysts. |
| Typical Yield | 70-85% | 50-70% | Suzuki couplings can have more side reactions and require more rigorous optimization to achieve high yields. |
| Purity Post-Workup | Generally high, major impurity is starting material. | Moderate, potential for homo-coupling and metal catalyst residues. | The SNAr reaction is often cleaner, whereas cross-couplings require careful purification to remove palladium traces, which can be toxic to cells. |
| Cost & Scalability | Lower cost reagents, no catalyst needed. Easily scalable. | Higher cost (boronic acids, palladium catalyst). Scaling can be expensive. | The absence of a precious metal catalyst makes the recommended protocol more economically viable for larger-scale synthesis. |
Part 3: A Standardized Protocol for Biological Evaluation
Given the structural similarity of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine to known ATP-competitive kinase inhibitors, a robust in vitro kinase inhibition assay is the logical first step for biological characterization.[4][5] Reproducibility in this phase is critically dependent on standardized reagents, precise execution, and rigorous data analysis.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol utilizes a generic serine/threonine kinase and a luminescence-based ATP detection system (e.g., ADP-Glo™) to measure enzyme activity.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer containing the kinase and its specific peptide substrate.
-
Compound Addition: Add 25 nL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Reaction Initiation: Add 2.5 µL of kinase buffer containing ATP at its Kₘ concentration to initiate the kinase reaction. Incubate at room temperature for 1 hour. Expert Insight: Using ATP at its Michaelis-Menten constant (Kₘ) ensures the assay is sensitive to competitive inhibitors and provides a standardized condition for comparing potencies across different experiments and labs.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes and measure the luminescence signal on a plate reader.
-
Data Analysis: Convert the raw luminescence units (RLU) to percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Biological Assay Workflow
Caption: Standardized workflow for a luminescence-based kinase inhibition assay.
Part 4: Ensuring Data Integrity - A Comparative Perspective
The reliability of a measured IC₅₀ value is directly dependent on the purity of the compound and the integrity of the assay conditions. Even minor deviations can lead to significant, non-reproducible shifts in perceived potency.
The Relationship Between Purity and Biological Data
Caption: The logical dependence of reproducible biological data on input quality.
Comparative Biological Performance Data
| Compound | Purity (HPLC) | Aqueous Solubility | IC₅₀ vs. Target Kinase (nM) | Notes |
| Target Compound | >98% | Good | 55 ± 5 | Consistent results across multiple batches when purity is maintained. |
| Target Compound (Impure Batch) | ~90% | Good | 250 ± 75 | An unknown impurity appears to antagonize the primary compound's activity, leading to weaker and more variable results. |
| Alternative A (Hypothetical) | >98% | Poor | 150 ± 20 | The shift in chloro-position negatively impacts both potency and solubility. Poor solubility can lead to artificially low potency readings. |
| Staurosporine (Control) | >99% | Moderate | 5 ± 1 | A well-characterized, potent kinase inhibitor used as a positive control to validate assay performance in every run. |
Conclusion
The reproducibility of synthesizing and testing 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is not a matter of chance, but a direct result of deliberate, informed choices. By selecting a robust SNAr synthetic route, implementing a stringent tripartite characterization protocol, and executing biological assays under highly standardized conditions, researchers can ensure the generation of high-fidelity, reliable data. This disciplined approach is fundamental to the integrity of the scientific process and is the only trustworthy path toward advancing novel chemical entities in the complex world of drug discovery.
References
-
Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025). ResearchGate. [Link]
-
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. (2011). National Institutes of Health (NIH). [Link]
-
Design, synthesis, and evaluation of bioactive small molecules. (2012). National Institutes of Health (NIH). [Link]
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Drug discovery inspired by bioactive small molecules from nature. (2022). National Institutes of Health (NIH). [Link]
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Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[2][6][7]triazine-2,4-diamine. Molecular Diversity Preservation International (MDPI). [Link]
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Rational Design and Synthesis of Bioactive Molecules. (2021). National Institutes of Health (NIH). [Link]
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Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. (2021). National Institutes of Health (NIH). [Link]
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). Molecular Diversity Preservation International (MDPI). [Link]
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Biologics vs. Small Molecules: The Divergent Paths in CMC Development. (2023). YouTube. [Link]
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Special Issue: Bioactive Small Molecules: Design, Synthesis, and Applications. Molecular Diversity Preservation International (MDPI). [Link]
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Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019). Royal Society of Chemistry. [Link]
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6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. (2011). PubMed. [Link]
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Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2023). Journal of Advances in Medicine and Medical Research. [Link]
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Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst. (2010). ResearchGate. [Link]
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A Researcher's Guide to Evaluating the Enzyme Selectivity of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
In the landscape of modern drug discovery, the precise interaction between a small molecule and its intended biological target is paramount. Off-target effects, a frequent cause of adverse drug reactions and efficacy limitations, underscore the critical need for comprehensive selectivity profiling. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine, a pyridine derivative with potential therapeutic applications, with other enzymes. While direct experimental data for this specific compound is emerging, this document will leverage data from structurally similar molecules and established principles to outline a robust strategy for its selectivity characterization.
Derivatives of 2-aminopyridine have shown promise in various therapeutic areas, often targeting protein kinases.[1][2] For instance, related compounds have been investigated as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target in oncology, and DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair.[3][4] Given this precedent, it is reasonable to hypothesize that 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine may also exhibit activity towards protein kinases, making a thorough investigation of its kinome-wide selectivity a crucial step in its development.
The Imperative of Selectivity Profiling
A compound's selectivity profile dictates its therapeutic window and potential for adverse effects. A highly selective compound interacts primarily with its intended target, minimizing the risk of unintended biological consequences. Conversely, a non-selective or promiscuous compound can engage multiple targets, leading to a complex pharmacological profile that may include toxicity. Therefore, early and comprehensive assessment of cross-reactivity is a cornerstone of modern drug development.
Methodologies for Assessing Enzyme Cross-Reactivity
A multi-pronged approach is essential for a thorough evaluation of enzyme selectivity. This typically involves a combination of in vitro biochemical assays and cell-based methods to provide a holistic view of a compound's interaction with the proteome.
Biochemical Kinase Profiling Assays
Principle: Kinase profiling services offer a high-throughput method to assess the inhibitory activity of a compound against a large panel of purified protein kinases.[5][6] These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Various detection methods, including radiometric, fluorescence, and luminescence-based readouts, are employed to quantify kinase activity.[7][8]
Experimental Protocol (Hypothetical for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine):
-
Compound Preparation: A stock solution of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is prepared in a suitable solvent, typically DMSO.
-
Assay Plate Preparation: The compound is serially diluted and dispensed into a multi-well plate.
-
Kinase Reaction: A reaction mixture containing a specific kinase, its substrate (often a peptide or protein), and ATP is added to the wells.
-
Incubation: The plate is incubated to allow the kinase reaction to proceed.
-
Detection: A detection reagent is added to measure the extent of substrate phosphorylation. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each kinase, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Data Presentation:
The results of a kinase profiling study are typically presented in a table summarizing the IC50 values for each kinase tested. A lower IC50 value indicates greater potency.
Table 1: Hypothetical Kinase Profiling Data for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
| Kinase Target | IC50 (nM) |
| Primary Target X | 10 |
| Kinase A | > 10,000 |
| Kinase B | 5,200 |
| Kinase C | > 10,000 |
| Kinase D | 850 |
| ... | ... |
| Kinase Z | > 10,000 |
Interpretation: The selectivity of the compound is assessed by comparing its potency against the primary target to its potency against other kinases. A large fold-difference (typically >100-fold) between the IC50 for the primary target and off-targets is indicative of good selectivity.
dot
Caption: Workflow for a typical in vitro kinase profiling assay.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful method for verifying target engagement in a cellular context.[9][10] It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[11][12] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation.
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The soluble fraction of the proteome is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation:
CETSA data is visualized as melting curves, and the results can be summarized by comparing the melting temperatures (Tm) with and without the compound.
Table 2: Hypothetical CETSA Data for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
| Target Enzyme | Tm (Vehicle) (°C) | Tm (Compound) (°C) | ΔTm (°C) |
| Primary Target X | 52.5 | 58.0 | +5.5 |
| Potential Off-Target Y | 48.2 | 48.5 | +0.3 |
| Control Protein Z | 65.1 | 65.0 | -0.1 |
Interpretation: A significant positive shift in the melting temperature (ΔTm) for the primary target confirms that the compound binds to and stabilizes it within the complex cellular environment. The absence of a significant shift for other proteins suggests selectivity.
dot
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Affinity Chromatography Coupled with Mass Spectrometry
Principle: This technique, often referred to as chemical proteomics, is used to identify the direct binding partners of a compound from a complex biological sample, such as a cell lysate.[13][14][15] The compound of interest is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "pull down" proteins that bind to the compound. The bound proteins are subsequently identified by mass spectrometry.
Experimental Protocol:
-
Compound Immobilization: 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is chemically linked to a solid support.
-
Incubation with Lysate: The affinity matrix is incubated with a cell or tissue lysate to allow for protein binding.
-
Washing: The matrix is washed extensively to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the matrix.
-
Protein Identification: The eluted proteins are identified using mass spectrometry-based proteomics.
-
Data Analysis: The identified proteins are ranked based on their abundance and specificity of binding to the compound-immobilized matrix compared to a control matrix.
Data Presentation:
The output is a list of proteins identified as potential binding partners of the compound.
Table 3: Hypothetical Affinity Chromatography-MS Data for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine
| Protein Identified | Spectral Counts (Compound) | Spectral Counts (Control) | Enrichment Ratio |
| Primary Target X | 152 | 5 | 30.4 |
| Potential Off-Target Y | 25 | 2 | 12.5 |
| Non-specific Binder Z | 88 | 80 | 1.1 |
Interpretation: Proteins that are significantly enriched in the compound pull-down compared to the control are considered potential direct targets. This method can uncover novel and unexpected off-targets.
Sources
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- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. wuxibiology.com [wuxibiology.com]
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- 13. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pharmafocusasia.com [pharmafocusasia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
